5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline

Medicinal chemistry Building block procurement Molecular weight profiling

Sourcing authentic, single-batch fluorinated aniline building blocks for kinase inhibitor programs is often plagued by undisclosed regioisomer contamination and uncertain provenance. 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline (CAS 1806312-28-6) is the exact western aryl fragment validated in Array Biopharma's patent estate, delivering single-digit nanomolar TrkA IC50 values (1.9-5.2 nM). Key advantages include: (i) a C-5 fluorine atom that engages the kinase hinge region through orthogonal C-F···peptide interactions, a feature absent in the non-fluorinated analog; (ii) dual ¹⁹F NMR signals (aryl-F and CF3) enabling real-time reaction monitoring during amide coupling or cross-coupling; and (iii) a pre-formed pinacol boronate ester (CAS 2311855-36-2) available to eliminate additional halogenation-borylation steps in library synthesis.

Molecular Formula C8H7F4NO
Molecular Weight 209.14 g/mol
Cat. No. B13581093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline
Molecular FormulaC8H7F4NO
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(F)(F)F)F)N
InChIInChI=1S/C8H7F4NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3
InChIKeyPMIPSKHBKPFLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline: Physicochemical & Procurement Baseline


5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline (CAS 1806312-28-6) is a polysubstituted aromatic amine of molecular formula C₈H₇F₄NO and molecular weight 209.14 g·mol⁻¹ [1]. It features a methoxy group at C-2, a trifluoromethyl group at C-4, and a fluorine atom at C-5 on the aniline ring, yielding a computed XLogP3 of 2.2 and a topological polar surface area of 35.3 Ų [1]. The compound belongs to the class of fluorinated aniline building blocks widely employed as intermediates in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds via palladium-catalyzed cross-coupling . Its closest structural analog without the C-5 fluorine is 2-methoxy-4-(trifluoromethyl)aniline (CAS 158727-56-1; MW 191.15 g·mol⁻¹) [2].

Product Class
Fluorinated aniline building block
Workflow Fit
Kinase inhibitor scaffold synthesis
Key Distinction
Pre-installed C-5 fluorine handle for cross-coupling
Analytical Utility
Dual-handle ¹⁹F NMR monitoring capability

5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline: Why Generic Substitution Fails


Simple substitution of 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline with its non-fluorinated parent (2-methoxy-4-(trifluoromethyl)aniline) or with regioisomeric analogs is not equivalent, because the C-5 fluorine atom introduces a fundamentally different electronic and steric environment on the aniline ring [1]. The additional fluorine increases the hydrogen-bond acceptor count from 5 to 6, alters the electron density at the aniline nitrogen (modulating its nucleophilicity and pKa), and provides an additional spectroscopic handle via ¹⁹F NMR for reaction monitoring . Critically, the C-5 fluorine exerts a negative inductive effect (–I) that influences both the reactivity of the adjacent amino group in amide-bond formation and the regioselectivity of subsequent electrophilic aromatic substitution or cross-coupling steps [2]. The quantitative evidence below demonstrates that these differences are not cosmetic—they translate into measurable changes in lipophilicity, molecular recognition, and synthetic utility.

Target Compound
5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline (C-5 F; C-4 CF₃)
Common Substitute
2-Methoxy-4-(trifluoromethyl)aniline (non-fluorinated analog, no C-5 handle)
Key Risk 1
Loss of C-5 fluorine eliminates a pre-installed cross-coupling handle, requiring extra halogenation steps and reducing overall synthetic efficiency.
Key Risk 2
Electronic environment at the aniline nitrogen shifts, potentially altering reactivity in amide bond formation and downstream SAR interpretation.
Key Risk 3
Regioisomeric analog (C-3 CF₃) may redirect kinase selectivity profile away from Trk family targets, steering lead optimization in an unintended direction.

5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline: Quantitative Differentiation Evidence


Molecular Weight Increase from C-5 Fluorine

The C-5 fluorine atom increases the molecular weight of 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline to 209.14 g·mol⁻¹, compared with 191.15 g·mol⁻¹ for the non-fluorinated analog 2-methoxy-4-(trifluoromethyl)aniline [1]. This represents a +9.4% increase, which is consequential in fragment-based drug design where every heavy atom contributes to ligand efficiency metrics [2]. The increased molecular weight is accompanied by an additional hydrogen-bond acceptor (6 vs. 5) contributed by the C–F bond, which can participate in orthogonal multipolar interactions with protein backbone carbonyls [3].

Molecular Weight Increase from C-5 Fluorine
Head-to-head
ΔMW = +17.99 g·mol⁻¹ (+9.4%)
Target: 209.14 g·mol⁻¹; Comparator: 191.15 g·mol⁻¹
Reported molecular-weight increase alters ligand efficiency landscape.
Consequential in fragment-based drug design.
Medicinal chemistry Building block procurement Molecular weight profiling

Lipophilicity Discrepancy: Computed vs. Experimental LogD

The computed XLogP3 values for 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline (2.2) and its non-fluorinated comparator (2.3) are nearly identical [1]. However, experimental LogD measurements for the comparator at pH 7.4 yield a value of 1.86 [2], while the additional C-5 fluorine in the target compound is expected to modulate the amine pKa (predicted ~3.5 for the conjugate acid of 5-fluoro-2-methoxyaniline ) and thereby alter the pH-dependent LogD profile. The electron-withdrawing effect of the ortho-fluorine relative to the aniline NH₂ lowers the basicity, which shifts the neutral:protonated ratio at physiologically relevant pH and can affect membrane permeability and protein binding in ways not captured by XLogP3 alone [3].

Lipophilicity Discrepancy
Context-dependent
ΔXLogP3 = −0.1; LogD shift unquantified
Target XLogP3: 2.2; Comparator LogD (pH 7.4): 1.86
Near-identical computed LogP may mislead; experimental LogD profile likely differs.
C-5 fluorine effect on pKa requires experimental verification.
Lipophilicity Drug-likeness ADME profiling

Boronate Ester Derivatization Enabled by C-5 Fluorine

The C-5 fluorine atom in 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline serves a dual purpose: it is both a modulating substituent and a site for further functionalization. The corresponding pinacol boronate ester, 2-[5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2311855-36-2; MW 320.09), and boronic acid derivative are commercially available building blocks explicitly marketed for Suzuki-Miyaura cross-coupling in pharmaceutical R&D . In contrast, the non-fluorinated analog 2-methoxy-4-(trifluoromethyl)aniline lacks a halogen handle at C-5, necessitating an additional bromination or iodination step prior to boronate formation, which adds synthetic steps and reduces overall yield [1]. The C-5 fluorine thus provides a pre-installed vector for late-stage diversification without the regioselectivity challenges of electrophilic halogenation on an electron-deficient ring.

Boronate Ester Derivatization
Head-to-head
Saves 1–2 synthetic steps
Pre-formed boronate ester (CAS 2311855-36-2) commercially available.
Supports efficient library synthesis; avoids regioselectivity risk of electrophilic halogenation.
Directly deployable in automated parallel synthesis workflows.
Suzuki-Miyaura coupling Boronic ester Cross-coupling intermediate

Electron-Withdrawing Effect of C-5 Fluorine on Aniline Reactivity

The aniline –NH₂ group in 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline is flanked by an ortho-methoxy group (+M, electron-donating) at C-2 and an ortho-fluorine (–I, electron-withdrawing) at C-6 (equivalent to C-5 fluorine position relative to NH₂). The fluorine's inductive effect partially offsets the methoxy activation, resulting in a net reduction in amino group nucleophilicity compared with 2-methoxy-4-(trifluoromethyl)aniline, where the position para to NH₂ is unsubstituted hydrogen [1]. Hammett σₘ for fluorine is +0.34, indicating significant electron withdrawal [2]. This electronic modulation directly impacts: (i) the rate of amide bond formation with acyl chlorides, (ii) the equilibrium of Schiff base formation, and (iii) the pKa of the anilinium ion—all of which are critical for downstream synthetic transformations and for the compound's behavior as a pharmacophoric fragment [3].

C-5 Fluorine Electronic Effect
Class-level inference
Estimated pKa shift: −0.5 to −1.0 log units
Hammett σₘ for fluorine = +0.34
Altered nucleophilicity and basicity may affect derivatization efficiency and target engagement.
Class-level inference from fluorinated aniline series; data to verify for this specific scaffold.
Hammett constants Aniline basicity Nucleophilicity

TrkA Kinase Inhibitor Intermediate in Patent Literature

Derivatives of 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline have been elaborated into potent TrkA kinase inhibitors as disclosed in Array Biopharma patents (US8865698, US10047097, US10774085, and related filings) [1]. Compounds incorporating the 5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl motif as the western aryl group of substituted pyrazolo[1,5-a]pyrimidines achieve TrkA enzymatic IC₅₀ values in the low nanomolar range (1.9–5.2 nM in ELISA-based assays, and 4 nM in the Omnia kinase assay) [2]. By contrast, analogous compounds employing the non-fluorinated 2-methoxy-4-(trifluoromethyl)phenyl ring are not exemplified in the same patent families, and publicly available structure–activity relationship (SAR) data for closely related aniline series indicate that ortho-fluorination of the aniline ring can improve TrkA potency by 2- to 10-fold through enhanced van der Waals contacts with the kinase hinge region [3]. The target compound is thus not merely a generic aniline but a privileged fragment for kinase inhibitor design.

TrkA Kinase Inhibitor Intermediate
Reported
Reported IC₅₀: 1.9–5.2 nM
Elaborated pyrazolo[1,5-a]pyrimidine derivatives in patent literature.
Supports TrkA kinase inhibitor lead optimization workflow.
Class-level SAR indicates ortho-fluorination contributes 2–10× potency enhancement.
Kinase inhibitor TrkA Pain and oncology

Regioisomeric CF₃ Substitution and Kinase Selectivity

The regioisomer 5-fluoro-2-methoxy-3-(trifluoromethyl)aniline (CF₃ at C-3 instead of C-4) has been independently described as a kinase inhibitor intermediate with a computed LogP of approximately 2.1 [1]. While both regioisomers share the same molecular formula and molecular weight (209.14 g·mol⁻¹), the positional shift of the –CF₃ group from para to meta relative to the aniline NH₂ alters the electronic conjugation and steric profile of the ring. In analogous aniline series, para-CF₃ substitution is generally preferred for TrkA inhibition, whereas meta-CF₃ substitution has been associated with improved selectivity toward RET and CSF-1R kinases [2]. This regiochemical differentiation is critical: procuring the incorrect regioisomer can steer a medicinal chemistry program toward an unintended kinase selectivity profile, wasting synthesis resources and lead optimization time [3].

Regioisomeric CF₃ Substitution
Class-level inference
Qualitative shift in kinase selectivity
para-CF₃ (target) vs. meta-CF₃ (regioisomer) context.
Incorrect regioisomer may redirect SAR toward different kinase targets, delaying project timelines.
Selectivity profile requires full scaffold-dependent validation.
Regiochemistry Kinase selectivity Structure–activity relationship

5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline: High-Value Applications


Trk Family Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing TrkA/TrkB inhibitors for pain, inflammation, or oncology indications should prioritize 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline as the western aryl building block. As demonstrated in Array Biopharma's patent estate (US8865698, US10047097, US10774085), elaborated pyrazolo[1,5-a]pyrimidines bearing this fragment achieve single-digit nanomolar TrkA IC₅₀ values (1.9–5.2 nM) [1]. The C-5 fluorine contributes to potency by engaging the kinase hinge region through orthogonal C–F···peptide backbone interactions, a feature absent in the non-fluorinated analog [2]. Procurement of this specific intermediate, rather than 2-methoxy-4-(trifluoromethyl)aniline, provides direct access to the privileged chemotype validated in issued patents and BindingDB assay records.

Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

Research groups synthesizing biaryl compound libraries via high-throughput Suzuki-Miyaura coupling should procure the pre-formed pinacol boronate ester (CAS 2311855-36-2) derived from 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline [1]. The pre-installed boronate functionality at C-1 combined with the C-5 fluorine handle eliminates the need for sequential halogenation–borylation steps, reducing the library synthesis cycle by 1–2 steps per compound and avoiding the regioselectivity ambiguity inherent in electrophilic substitution on the electron-deficient ring [2]. The boronate ester has a molecular weight of 320.09 g·mol⁻¹ and is compatible with standard palladium-catalyzed coupling conditions, making it directly deployable in automated parallel synthesis workflows.

¹⁹F NMR Reaction Monitoring and Metabolite Tracing

Analytical chemistry and DMPK groups requiring quantitative reaction monitoring or metabolite identification can exploit the four chemically distinct fluorine atoms in 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline: one aryl C–F at C-5 and three equivalent C–F bonds in the –CF₃ group [1]. The ¹⁹F NMR spectrum provides two distinct signals (aryl-F singlet near −110 to −130 ppm and CF₃ singlet near −60 to −65 ppm), enabling real-time monitoring of both the aniline consumption and CF₃ group integrity during amide coupling, sulfonylation, or reductive amination reactions [2]. This dual-handle ¹⁹F NMR capability is absent in the non-fluorinated comparator and in regioisomers where fluorine atoms may be magnetically equivalent, offering a practical advantage for process analytical technology (PAT) in scale-up chemistry.

Fragment-Based Screening Library with Differentiated Profile

Fragment library curators seeking to expand chemical diversity while maintaining drug-like property space should include 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline (MW 209, XLogP3 2.2, HBA 6, TPSA 35.3 Ų) rather than the non-fluorinated analog (MW 191, XLogP3 2.3, HBA 5, TPSA 35.3 Ų) [1]. The nearly identical TPSA combined with increased HBA count (6 vs. 5) provides a differentiated interaction profile for crystallographic fragment screening: the C-5 fluorine can form halogen bonds or orthogonal multipolar interactions with protein targets that the non-fluorinated analog cannot engage [2]. The +9.4% MW increase remains within the rule-of-three guidelines for fragment libraries (MW < 300), ensuring compatibility with standard fragment screening cascades.

Application
Selection Property
Validation Focus
Trk Family Kinase Inhibitor Lead Optimization
Kinase selectivity review
Reported TrkA potency context; orthogonal C–F interaction verification
Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis
Pre-formed boronate ester availability
Synthetic step reduction; regioselectivity control in automated workflows
¹⁹F NMR Reaction Monitoring and Metabolite Tracing
Dual-fluorine NMR handle
Quantitative reaction monitoring; CF₃ group integrity analysis
Fragment-Based Screening Library with Differentiated Profile
Reported property and interaction profile
C-5 fluorine multipolar interaction screening; ligand efficiency metric review

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